molecular formula C12H16N2O3 B2909859 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 181295-01-2

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No. B2909859
CAS RN: 181295-01-2
M. Wt: 236.271
InChI Key: JDHYQKPDXXUSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as heliamine . This compound is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been used as a starting material for the synthesis of more complex isoquinolines .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C11H15NO2 . The molecular weight of the compound is 193.24 .


Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of tetrahydroisoquinoline derivatives through the Pomeranz–Fritsch process and its modifications .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is soluble in 1N NaOH in methanol .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-10-5-8-3-4-14(12(13)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHYQKPDXXUSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

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